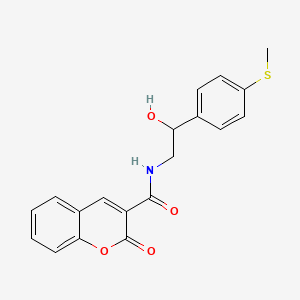

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a 2-oxo-2H-chromene (coumarin) core linked to a hydroxyethylamine side chain bearing a 4-(methylthio)phenyl group.

Properties

IUPAC Name |

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4S/c1-25-14-8-6-12(7-9-14)16(21)11-20-18(22)15-10-13-4-2-3-5-17(13)24-19(15)23/h2-10,16,21H,11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQNSBTZNFXPCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene core, followed by the introduction of the carboxamide group and the methylthio-substituted phenyl group. The reaction conditions often include the use of strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the chromene ring can be reduced to form alcohols.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Varying Phenyl Substituents

(a) N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide

- Structure : Features a 4-methoxyphenethyl group instead of the hydroxyethyl-4-(methylthio)phenyl moiety.

- Synthesis : Prepared via condensation of ethyl 2-oxo-2H-chromene-3-carboxylate with 4-methoxyphenethylamine under reflux .

- Key Differences :

- The methoxy (-OMe) group is more electron-donating than methylthio (-SMe), altering electronic properties.

- Lacks the hydroxyl group, reducing hydrogen-bonding capacity compared to the target compound.

(b) 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide

- Structure : Substituted with a sulfamoyl (-SO₂NH₂) group at the phenyl position.

- Properties : High melting point (>300°C) due to strong hydrogen bonding from sulfamoyl .

(c) N-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

- Structure : Contains two methoxy groups at the 2- and 4-positions of the phenyl ring.

- Impact: Increased steric hindrance and electron-donating effects may reduce reactivity compared to monosubstituted analogs .

Functional Group Modifications in Related Coumarin Derivatives

(a) N-(2-Trifluoromethyl-4-chlorophenyl)-2-hydroxy-2-(3,5-difluorophenyl)ethyl sulfonamide

- Structure : Shares a hydroxyethyl group but incorporates sulfonamide and halogenated aryl groups.

- Activity : Demonstrates potent fungicidal activity, attributed to trifluoromethyl and chloro substituents enhancing target binding .

(b) 7-Methoxy-N-[4-(1-methylethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide

- Structure : Methoxy substituent at the 7-position of the coumarin core and an isopropylphenyl group.

- Significance : Methoxy groups on the coumarin ring enhance fluorescence and metabolic stability, while isopropylphenyl increases steric bulk .

Structure-Activity Relationship (SAR) Insights

Biological Activity

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-oxo-2H-chromene-3-carboxamide, also known by its CAS number 1448075-99-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Common Name | N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-oxo-2H-chromene-3-carboxamide |

| CAS Number | 1448075-99-7 |

| Molecular Formula | C19H17NO4S |

| Molecular Weight | 355.4 g/mol |

Antiproliferative Activity

Recent studies have indicated that compounds structurally related to N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-oxo-2H-chromene-3-carboxamide exhibit significant antiproliferative effects against various cancer cell lines. For example, similar chromene derivatives have shown IC50 values ranging from 10 to 33 nM in MCF-7 breast cancer cells, demonstrating their potential as anticancer agents .

The mechanism by which these compounds exert their antiproliferative effects often involves the destabilization of microtubules. This activity can lead to cell cycle arrest and apoptosis in cancer cells. Specifically, studies suggest that these compounds may interact with the colchicine-binding site on tubulin, inhibiting its polymerization and disrupting normal mitotic processes .

Structure-Activity Relationship (SAR)

The biological activity of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-oxo-2H-chromene-3-carboxamide can be attributed to several structural features:

- Hydroxyl Group : The presence of a hydroxyl group enhances solubility and may improve interaction with biological targets.

- Methylthio Group : This substituent is thought to play a role in enhancing bioactivity through increased lipophilicity and potential interactions with cellular membranes.

- Chromene Core : The chromene structure is known for its diverse biological activities, including antioxidant and anti-inflammatory properties.

Case Studies

- Antifungal Activity : In vitro studies have demonstrated that related compounds possess antifungal properties with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole. For instance, derivatives showed MIC values as low as 12.5 µg/mL against fungal strains .

- Cytotoxicity Studies : A study evaluating the cytotoxic effects of various chromene derivatives found that certain modifications led to enhanced cytotoxicity in cancer cell lines, indicating that structural optimization could yield more potent agents for cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.